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molecular formula C7H8O2S B186569 5-Ethylthiophene-2-carboxylic acid CAS No. 23229-72-3

5-Ethylthiophene-2-carboxylic acid

Cat. No. B186569
M. Wt: 156.2 g/mol
InChI Key: ZVBNGIDVTPTFCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08133910B2

Procedure details

The title compound is prepared in analogy to 5-ethyl-thiophene-2-carboxylic acid starting from 2-thiophenecarboxylic acid and 1-iodopropane; LC-MS: tR=0.87 min, 1H NMR (CDCl3): δ 0.99 (t, J=7.0 Hz, 3H), 1.74 (hex, J=7.3 Hz, 2H), 2.83 (t, J=7.6 Hz, 2H), 6.82 (d, J=3.5 Hz, 1H), 7.73 (d, J=3.8 Hz, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[S:7][C:6]([C:8]([OH:10])=[O:9])=[CH:5][CH:4]=1)[CH3:2].S1C=CC=[C:12]1C(O)=O.ICCC>>[CH2:1]([C:3]1[S:7][C:6]([C:8]([OH:10])=[O:9])=[CH:5][CH:4]=1)[CH2:2][CH3:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1=CC=C(S1)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C(=CC=C1)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ICCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CC)C1=CC=C(S1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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